molecular formula C21H15BrN4O B6097774 2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol

2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol

Cat. No.: B6097774
M. Wt: 419.3 g/mol
InChI Key: GVVWEYZUTWAVKQ-YDZHTSKRSA-N
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Description

2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinazoline moiety, along with the bromophenyl and phenol groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a quinazoline derivative in the presence of a palladium catalyst.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the quinazoline derivative with hydrazine hydrate under reflux conditions.

    Final Coupling with Phenol: The final step involves coupling the hydrazone intermediate with phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the phenol group can participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)hydrazono]quinazoline
  • 2-(4-bromophenyl)quinazolin-4-amine
  • 4-(4-bromophenyl)-2-phenylquinazoline

Uniqueness

2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazone linkage and the phenol group differentiates it from other quinazoline derivatives, potentially leading to unique applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O/c22-16-11-9-14(10-12-16)20-24-18-7-3-2-6-17(18)21(25-20)26-23-13-15-5-1-4-8-19(15)27/h1-13,27H,(H,24,25,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVWEYZUTWAVKQ-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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